Sodium delvinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinbarbital sodium is a hypnotic drug that belongs to the barbiturate class of compounds. It was developed by Sharp and Dohme in 1939 and is primarily used for its sedative and hypnotic properties . Vinbarbital sodium is administered via injection and is known for its ability to induce sleep and reduce anxiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vinbarbital sodium involves the reaction of ethyl malonic ester with urea in the presence of sodium ethoxide. The reaction proceeds through the formation of a barbituric acid derivative, which is then alkylated with 1-methylbut-1-en-1-yl bromide to yield vinbarbital .
Industrial Production Methods
Industrial production of vinbarbital sodium follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization and is then formulated into an injectable solution.
Chemical Reactions Analysis
Types of Reactions
Vinbarbital sodium undergoes several types of chemical reactions, including:
Oxidation: Vinbarbital sodium can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Vinbarbital sodium can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the barbiturate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and alkylated derivatives of vinbarbital sodium, which may have different pharmacological properties.
Scientific Research Applications
Vinbarbital sodium has several scientific research applications, including:
Chemistry: Used as a model compound in the study of barbiturate chemistry and reaction mechanisms.
Biology: Employed in research on the effects of barbiturates on biological systems, including their interactions with enzymes and receptors.
Medicine: Investigated for its potential use in anesthesia and as a sedative in various medical procedures.
Industry: Utilized in the development of new barbiturate derivatives with improved pharmacological profiles.
Mechanism of Action
Vinbarbital sodium exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increase in chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The compound’s sedative and hypnotic effects are primarily due to this modulation of GABAergic neurotransmission .
Comparison with Similar Compounds
Vinbarbital sodium is similar to other barbiturates such as phenobarbital, pentobarbital, and thiopental. it has unique properties that distinguish it from these compounds:
Phenobarbital: Longer duration of action and primarily used as an anticonvulsant.
Pentobarbital: Shorter duration of action and used for its anesthetic properties.
Thiopental: Ultra-short-acting barbiturate used for induction of anesthesia.
Vinbarbital sodium’s unique chemical structure and pharmacological profile make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
125-44-0 |
---|---|
Molecular Formula |
C11H15N2NaO3 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;5-ethyl-5-[(E)-pent-2-en-2-yl]pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/b7-6+; |
InChI Key |
OQLZQQCXUHKXAD-UHDJGPCESA-M |
Isomeric SMILES |
CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
SMILES |
CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC.[Na+] |
Canonical SMILES |
CCC=C(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.